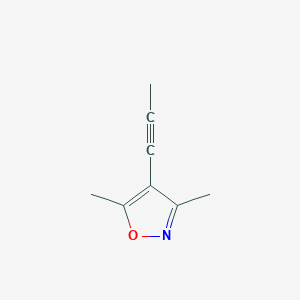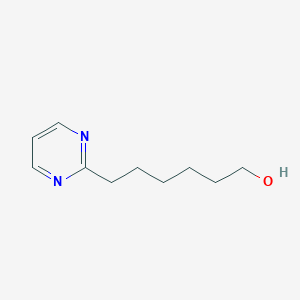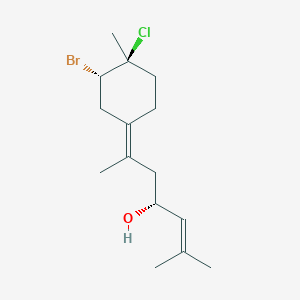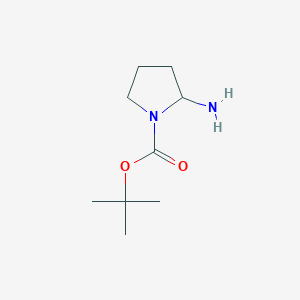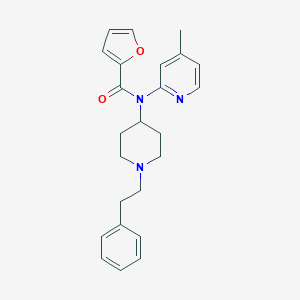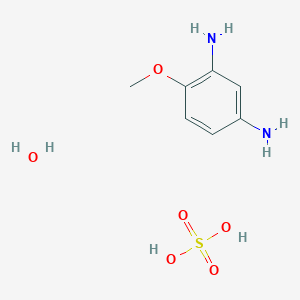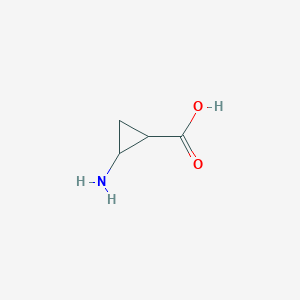
2-氨基环丙烷-1-羧酸
描述
ACC is a non-protein amino acid acting as the direct precursor of ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes . It is a three-membered ring non-protein amino acid which is the direct precursor of the plant hormone ethylene . ACC is the central molecule of ethylene biosynthesis .
Synthesis Analysis
ACC is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues .Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
The last step of ethylene biosynthesis is catalyzed by the non-heme iron containing 1-aminocyclopropane carboxylic acid (ACC) oxidase (ACCO) via the oxidation of ACC in the presence of dioxygen and ascorbate . The products of the reaction are ethylene and cyanoformate (which is further converted into HCN and CO2) .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H. The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .科学研究应用
Ethylene Biosynthesis Precursor
ACC is well-known as the direct precursor in the biosynthesis of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . The conversion of ACC to ethylene is a critical step in plant physiology, influencing aspects such as fruit ripening, flower wilting, and leaf fall.
Ethylene-Independent Growth Regulation
Recent studies suggest that ACC also plays a signaling role independent of ethylene biosynthesis . This role includes the regulation of plant development and involvement in cell wall signaling, guard mother cell division, and pathogen virulence.
Plant Stress Responses
ACC is involved in plant responses to stress conditions. For example, waterlogging and root anoxia correlate with the transport of ACC, its conversion to ethylene, and the resulting leaf epinasty . This indicates a broader role for ACC in plant adaptation to environmental challenges.
Interaction with Soil Microorganisms
Soil microorganisms, including bacteria and fungi, can use ACC as a source of nitrogen and carbon . This interaction can have positive consequences on plant growth and stress tolerance, making ACC an important factor in soil ecology and plant-microbe interactions.
Molecular Dynamics Simulation
ACC’s interactions with proteins can be explored through molecular dynamics simulations to understand its effectiveness in various biological processes . This application is crucial for advancing our knowledge of molecular interactions and protein functions.
Agronomic Applications
The regulation of ACC synthesis, conjugation, and deamination has significant implications for agronomy . Understanding these processes can lead to improved crop yields and stress resistance, which are vital for sustainable agriculture.
ACC Transport in Plants
ACC transport within plants is essential for coordinating developmental processes and responses to environmental stimuli . The identification of ACC transporters and understanding their mechanisms can enhance our ability to manipulate plant growth and development.
Non-Proteinogenic Amino Acid Research
As a non-proteinogenic amino acid, ACC provides a unique perspective on amino acid metabolism and function in plants . Research in this area can uncover new aspects of plant physiology and biochemistry.
安全和危害
属性
IUPAC Name |
2-aminocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKAUBTWBDZARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)


